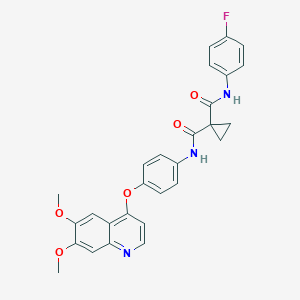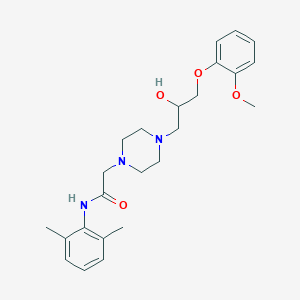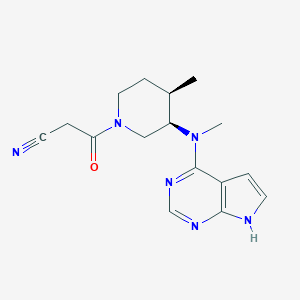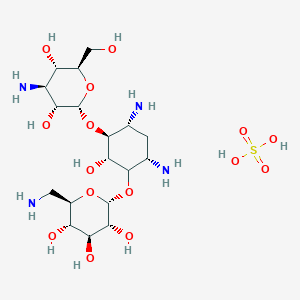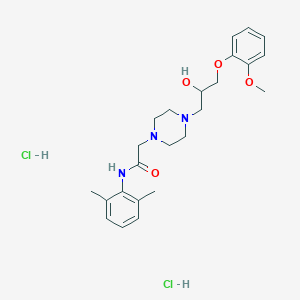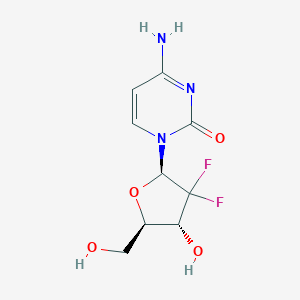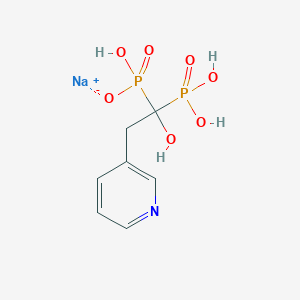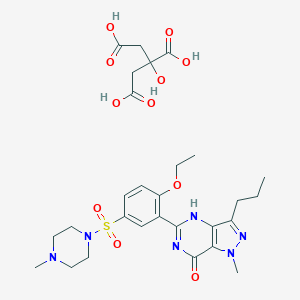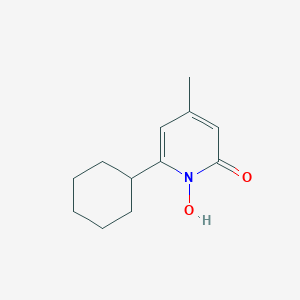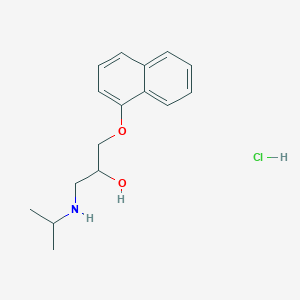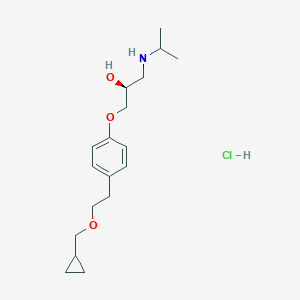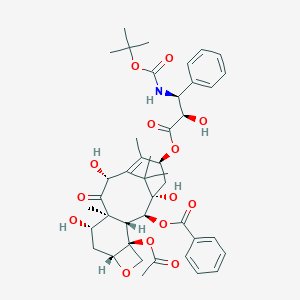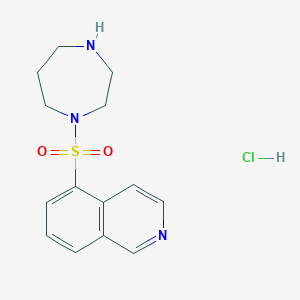
Fasudil hydrochloride
Overview
Description
Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator. It has been widely used in the treatment of cerebral vasospasm, particularly following subarachnoid hemorrhage, and has shown promise in treating pulmonary hypertension and cognitive decline in stroke patients . This compound is known for its ability to improve memory in normal mice, making it a potential treatment for age-related or neurodegenerative memory loss .
Mechanism of Action
Target of Action
Fasudil hydrochloride, a potent Rho-kinase inhibitor, primarily targets the Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases are key effectors of Rho GTPases and play a significant role in various biological processes, including smooth muscle contraction, cell adhesion, and cell growth .
Mode of Action
This compound interacts with its targets, the Rho-associated protein kinases, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus reducing MLC phosphatase activity and enhancing vascular smooth muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Rho/ROCK pathway . This pathway plays a crucial role in mediating vasoconstriction and vascular remodeling, which are key processes in the pathogenesis of conditions like pulmonary hypertension . By inhibiting ROCK, this compound reduces the expression and activity of angiotensin-converting enzyme (ACE) and angiotensin-II (Ang-II), leading to a decrease in pulmonary vascular pressure . Furthermore, it increases the expression of endothelial nitric oxide synthase (eNOS) by stabilizing eNOS mRNA, contributing to an increase in the level of the vasodilator nitric oxide (NO) to enhance vasodilation .
Pharmacokinetics
It is known that this compound is an intracellular calcium channel blocker and a potent vasodilator agent . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that environmental enrichment combined with this compound improved motor function, increased growth-associated protein 43 expression in the infarcted cerebral cortex, promoted axonal regeneration on the contralateral side, and downregulated ROCK, p-LIM domain kinase (LIMK)1, and p-cofilin expression . This suggests that the environment in which this compound is administered can significantly impact its therapeutic effects.
Biochemical Analysis
Biochemical Properties
Fasudil hydrochloride is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . This compound interacts with this enzyme, inhibiting its activity and thus playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have various effects on cells. It has been found to increase cellular impedance, enhance barrier properties in a concentration-dependent manner, and increase the expression of the tight junction protein claudin-5 . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in the level of the vasodilator nitric oxide (NO) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found that treatment with this compound increased cellular impedance over time . Additionally, it has been observed that the effects of this compound on blood-brain barrier integrity were confirmed in both mono- and co-culture models .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial ischemia/reperfusion injury .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit the function of Th1 and Th17 cells and M1 macrophages/microglia, while increasing the expression of regulatory T cells and M2 macrophages/microglia in the peripheral and central immune systems .
Preparation Methods
The preparation of fasudil hydrochloride involves several synthetic routes. One method includes the reaction of isoquinoline sulfonic acid with thionyl chloride to form isoquinoline sulfonyl chloride hydrochloride. This intermediate is then reacted with homopiperazine in dichloromethane, followed by recrystallization in methanol to obtain this compound as a white crystalline powder . Another method involves the preparation of this compound impurities, which includes the formation of isoquinoline sulfonyl chloride hydrochloride from isoquinoline sulfonic acid and thionyl chloride, followed by reactions with methanol and ethanol to generate corresponding methyl and ethyl ester impurities .
Chemical Reactions Analysis
Fasudil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, methanol, and ethanol . The major products formed from these reactions are isoquinoline sulfonyl chloride hydrochloride and its methyl and ethyl ester impurities .
Scientific Research Applications
Fasudil hydrochloride has a wide range of scientific research applications. In medicine, it is used to treat cerebral vasospasm, pulmonary hypertension, and cognitive decline in stroke patients . It has also shown potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . In chemistry, this compound is used as a Rho-kinase inhibitor to study the ROCK pathway and its role in various biological processes . Additionally, it has been investigated for its cardioprotective effects and its ability to improve microcirculation in brain tissue .
Comparison with Similar Compounds
Fasudil hydrochloride is unique among Rho-kinase inhibitors due to its potent vasodilatory effects and its ability to improve cognitive function. Similar compounds include hydroxyfasudil, which is an active metabolite of this compound, and other Rho-kinase inhibitors such as Y-27632 and H-1152 . These compounds share similar mechanisms of action but differ in their potency and specific applications.
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVPBERIVUNMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-07-7 | |
| Record name | Fasudil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Fasudil hydrochloride?
A1: this compound is a potent and selective inhibitor of Rho-kinase (ROCK), specifically the ROCK-II isoform. [, , , , ]
Q2: How does this compound's inhibition of Rho-kinase lead to its therapeutic effects?
A2: Rho-kinase plays a crucial role in regulating various cellular processes, including smooth muscle contraction, cell motility, and apoptosis. By inhibiting ROCK, this compound:
- Reduces cerebral vasospasm: It inhibits the RhoA/ROCK signaling pathway, leading to vasodilation and improved cerebral blood flow in conditions like subarachnoid hemorrhage. [, , , , , ]
- Protects against ischemia/reperfusion injury: It reduces neuronal apoptosis, promotes axonal growth, and improves neurological outcomes following ischemic events in the brain and heart. [, , , , , ]
- Modulates inflammation: It has been shown to suppress the production of pro-inflammatory cytokines like INF-γ and IL-17 while promoting the production of the anti-inflammatory cytokine IL-10 in experimental autoimmune encephalomyelitis (EAE) models. []
- Influences stem cell differentiation: Research suggests it might induce the differentiation of rat bone marrow mesenchymal stem cells into neuron-like cells, potentially by interacting with both Notch and Rho/Rho GTPase signaling pathways. [, , ]
Q3: Does this compound affect the blood-brain barrier following cerebral ischemia/reperfusion?
A3: Yes, studies suggest that this compound can improve the function of the blood-brain barrier following cerebral ischemia/reperfusion. It appears to achieve this by inhibiting RhoA protein expression and upregulating growth-associated protein-43 and claudin-5 protein expression, which are crucial for maintaining blood-brain barrier integrity. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H17N3O2S·HCl. Its molecular weight is 327.83 g/mol. [, , ]
Q5: Is this compound injection compatible with Fructose injection?
A5: Yes, studies indicate that mixtures of this compound injection and Fructose injection, at simulated clinical concentrations, remain stable for at least 6 hours at room temperature (25 ± 2°C). This stability is based on observations of appearance, pH value, and this compound content. []
Q6: What are the stability concerns regarding this compound injection?
A6: While this compound injection shows good stability at high temperatures, it is susceptible to degradation when exposed to light. The primary photodegradation product identified is isoquinoline-5-sulfonic acid. This emphasizes the importance of storing this compound injection in dark conditions to maintain its quality and efficacy. [, , , ]
Q7: Are there formulations designed to improve the stability of this compound?
A7: Yes, researchers have developed formulations that enhance the stability of this compound. One such formulation involves incorporating sodium citrate, ethylenediamine tetraacetic acid disodium, and injection water. This specific formulation has demonstrated stability under high temperature, illumination, and accelerated aging conditions for extended periods, indicating its potential for long-term storage and improved product quality. []
Q8: Has this compound shown efficacy in animal models of subarachnoid hemorrhage?
A8: Yes, in rat models of subarachnoid hemorrhage, this compound effectively attenuated delayed cerebral vasospasm and demonstrated neuroprotective effects. This protection was linked to its ability to promote nitric oxide production in the cerebral artery walls. This compound's efficacy was found to be superior to that of nimodipine, a commonly used medication for cerebral vasospasm. []
Q9: What are the observed effects of this compound on heart function in animal models of myocardial ischemia/reperfusion injury?
A9: this compound postconditioning has demonstrated significant cardioprotective effects in rat models of acute myocardial ischemia/reperfusion injury. The treatment effectively reduced plasma myocardial enzyme levels, myocardial infarct size, and myocardial cell apoptosis, suggesting its potential in mitigating heart damage following ischemic events. []
Q10: What evidence supports the use of this compound in treating heart failure?
A10: Clinical studies have investigated the effects of this compound on heart failure in various contexts:
- Dilated cardiomyopathy: In patients with dilated cardiomyopathy, this compound improved cardiac function, as evidenced by decreased left ventricular end-systolic and end-diastolic dimensions, increased ejection fraction, and reduced serum cardiac troponin I levels. []
- Coronary heart disease: In patients with heart failure secondary to coronary heart disease, this compound improved clinical symptoms, reduced left ventricular dimensions, and increased ejection fraction without significant adverse effects on biochemical indicators. []
- Chronic cor pulmonale: this compound demonstrated positive therapeutic effects in patients with heart failure due to chronic cor pulmonale, improving clinical outcomes, blood gas parameters, and blood viscosity. []
Q11: What analytical techniques are employed to assess the quality of this compound?
A11: Several analytical methods are crucial for ensuring the quality and purity of this compound:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the content of this compound and to detect and quantify related substances or impurities. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides structural information about impurities present in this compound, enabling more comprehensive quality control. [, ]
- Bacterial Endotoxin Test: This test, as outlined in the China Pharmacopeia and Drug Standard Operation Instruction, is employed to ensure the this compound injection meets the required bacterial endotoxin limits for safe administration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


